(2-(Benzyloxy)ethyl)triphenylphosphonium bromide
Overview
Description
(2-(Benzyloxy)ethyl)triphenylphosphonium bromide, also known as BTPB, is a quaternary ammonium salt that has been used in scientific research for various purposes. It is a highly reactive compound that has shown potential in the field of biochemistry and physiology. In
Scientific Research Applications
Synthesis in Organic Chemistry
[(Benzyloxy)(benzyloxycarbonyl)methyl]triphenylphosphonium bromide has been utilized in the synthesis of complex organic molecules. For instance, its reaction in a Wittig reaction with specific derivatives leads to the creation of compounds like KDO derivatives (Frick, Krülle, & Schmidt, 1991). Additionally, similar compounds have been applied in the synthesis of poly(arylenevinylene)s carrying various heterocycles as arylene units, demonstrating its versatility in creating polymers with specific optical and electronic properties (Saito, Ukai, Iwatsuki, Itoh, & Kubo, 1995).
Antitumor Properties
A specific derivative, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide, has been evaluated for antitumor properties, demonstrating significant activity against lymphocytic leukemia. The study highlights the importance of a triarylphosphonium halide moiety in the compound for antileukemic activity (Dubois, Lin, & Beisler, 1978).
Targeting Mitochondria for Antioxidant Therapy
Triphenylphosphonium-based compounds, including (2-(Benzyloxy)ethyl)triphenylphosphonium bromide derivatives, have been used to target mitochondria. These compounds accumulate in the mitochondrial matrix due to the organelle's membrane potential, offering potential as antioxidants for disorders involving mitochondrial oxidative damage (Smith, Porteous, Coulter, & Murphy, 1999).
properties
IUPAC Name |
triphenyl(2-phenylmethoxyethyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26OP.BrH/c1-5-13-24(14-6-1)23-28-21-22-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-20H,21-23H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICVQFBELAVBIE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80637550 | |
Record name | [2-(Benzyloxy)ethyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80637550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)ethyl)triphenylphosphonium bromide | |
CAS RN |
103535-06-4 | |
Record name | [2-(Benzyloxy)ethyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80637550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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